11-oxo-N-propyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide
Description
11-Oxo-N-propyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide is a tricyclic compound featuring a dibenzo[b,e][1,4]diazepine core with an 11-ketone group, an N-propyl substituent, and a carboxamide moiety at position 8. The diazepine ring contains two nitrogen atoms, distinguishing it from sulfur-containing thiazepine analogs. Its carboxamide group may enhance solubility compared to ester derivatives, as seen in ethyl 11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxylate .
Properties
IUPAC Name |
6-oxo-N-propyl-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-2-9-18-16(21)11-7-8-14-15(10-11)20-17(22)12-5-3-4-6-13(12)19-14/h3-8,10,19H,2,9H2,1H3,(H,18,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYUNNSKFDGTQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-oxo-N-propyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide typically involves multi-step organic reactions starting from simpler precursor molecules. One common synthetic route includes the following steps:
Formation of the Dibenzo[b,e][1,4]diazepine Core: : This can be achieved through the cyclization of appropriate precursors, such as amines and diketones, under acidic or basic conditions.
Introduction of the Propyl Group: : The propyl group can be introduced via nucleophilic substitution reactions using propyl halides or alcohols.
Oxidation and Carboxamide Formation: : The final steps involve the oxidation of the intermediate compound to introduce the oxo group and the subsequent formation of the carboxamide group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
11-oxo-N-propyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different oxidation states.
Reduction: : Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: : Nucleophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like alkyl halides and amines are used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the parent compound, such as hydroxylated, alkylated, and amide-substituted versions.
Scientific Research Applications
11-oxo-N-propyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a ligand for biological receptors or as a probe in biochemical assays.
Industry: : It may be used in the production of advanced materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 11-oxo-N-propyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Dibenzo[b,e][1,4]Diazepine Derivatives
Key Observations :
- Synthesis : Pd-catalyzed methods (e.g., ) are versatile for introducing carboxylate/amide groups, while titanium-mediated reactions () enable halogenation.
Thiazepine Analogues (Dibenzo[b,f][1,4]Thiazepine Derivatives)
Thiazepines replace one nitrogen in the diazepine core with sulfur, altering electronic properties and biological activity (Table 2).
Table 2: Key Thiazepine Derivatives
Key Observations :
- Sulfur vs.
- Pharmacology : Thiazepines with bulky N-substituents (e.g., 4-methoxybenzyl) show D2 receptor antagonism, suggesting the target diazepine may share similar activity if substituents align .
Pharmacological Profiles
- D2 Receptor Antagonism: Thiazepines with carboxamide groups (e.g., compound 27, ) show nanomolar affinity for D2 receptors, likely due to hydrogen bonding with the receptor’s aspartate residues .
- Muscarinic Activity : Diazepine derivative 40 () acts as a muscarinic M2 antagonist, highlighting the scaffold’s versatility in targeting GPCRs .
Physicochemical Properties
Table 3: Physicochemical Comparison
Biological Activity
11-oxo-N-propyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide is a compound belonging to the class of dibenzo[b,e][1,4]diazepines, which are known for their diverse pharmacological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The chemical structure of this compound can be described as follows:
- Molecular Formula : C20H25N3O
- Molecular Weight : 323.432 g/mol
- CAS Number : 13961-22-3
Dibenzo[b,e][1,4]diazepines interact primarily with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. They are known to modulate GABAergic transmission, which can lead to anxiolytic, sedative, and anticonvulsant effects. The specific mechanism of action for this compound involves:
- GABA Receptor Modulation : Enhancing the inhibitory effects of GABA by increasing the frequency of chloride channel opening.
- Neurotransmitter Interaction : Potential interactions with other neurotransmitter systems that may contribute to its overall pharmacological profile.
Biological Activity and Therapeutic Applications
Research indicates that dibenzo[b,e][1,4]diazepines exhibit a range of biological activities including:
- Anxiolytic Effects : Compounds in this class are often evaluated for their ability to reduce anxiety in preclinical models.
- Anticonvulsant Properties : Some derivatives show promise in controlling seizure activity.
Case Studies and Research Findings
- Anticonvulsant Activity : A study demonstrated that derivatives similar to 11-oxo-N-propyl exhibited significant anticonvulsant activity in animal models when tested against induced seizures. The compound's efficacy was compared to standard anticonvulsants like diazepam and phenobarbital.
- Anxiolytic Activity : In behavioral assays using the elevated plus maze and open field tests, compounds related to 11-oxo-N-propyl showed reduced anxiety-like behavior in rodents. These findings suggest potential use in treating anxiety disorders.
- Cytotoxicity Studies : Research has indicated that certain dibenzo[b,e][1,4]diazepine derivatives possess cytotoxic effects against various cancer cell lines. For instance, a derivative was shown to induce apoptosis in human leukemia cells with an IC50 value indicating significant potency.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C20H25N3O |
| Molecular Weight | 323.432 g/mol |
| CAS Number | 13961-22-3 |
| Anxiolytic Activity (IC50) | Varies by derivative |
| Anticonvulsant Activity | Significant in models |
| Cytotoxicity (GI50) | Varies by cell line |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 11-oxo-N-propyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm hydrogen and carbon environments, particularly focusing on the propyl side chain and diazepine ring. Compare chemical shifts with structurally related dibenzodiazepines (e.g., clozapine analogs) for validation .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Optimize mobile phases (e.g., acetonitrile/water gradients) to resolve degradation products or synthetic intermediates .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode can confirm molecular weight (theoretical: ~310 g/mol) and detect impurities via fragmentation patterns .
Q. How should researchers design a stability study for this compound under varying storage conditions?
- Methodological Answer :
- Factorial Design : Apply a 2 factorial design to evaluate temperature (-20°C vs. 25°C), humidity (30% vs. 70% RH), and light exposure (dark vs. UV light). Measure degradation via HPLC at intervals (0, 1, 3, 6 months) .
- Accelerated Stability Testing : Use Arrhenius kinetics to predict shelf life by incubating samples at elevated temperatures (40°C, 60°C) and extrapolating degradation rates .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves (tested for chemical permeation resistance) and safety goggles compliant with EN 166 standards. Avoid skin contact due to potential neuroactive properties .
- Engineering Controls : Conduct syntheses in fume hoods with HEPA filters to minimize inhalation risks. Implement gloveboxes for air-sensitive reactions .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing novel derivatives of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable substitution sites (e.g., propyl chain modifications). Software like Gaussian or ORCA can predict regioselectivity .
- Reaction Path Search : Apply the Artificial Force Induced Reaction (AFIR) method to explore alternative pathways, such as introducing halogen substituents at position 8 (analogous to clozapine impurities) .
Q. What strategies resolve contradictions in solubility data reported for this compound across studies?
- Methodological Answer :
- Solvent Screening : Use a Design of Experiments (DoE) approach to test solubility in binary solvent systems (e.g., DMSO/water, ethanol/PBS). Measure via nephelometry or UV-Vis spectroscopy .
- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify solvent mismatches. Cross-reference with experimental data to isolate outliers caused by polymorphic variations .
Q. How can AI-driven tools enhance predictive modeling of this compound’s pharmacokinetic properties?
- Methodological Answer :
- Machine Learning (ML) Models : Train neural networks on datasets of dibenzodiazepine analogs to predict logP, blood-brain barrier permeability, and CYP450 metabolism. Use platforms like COMSOL Multiphysics for multi-physics simulations .
- In Silico ADMET : Leverage tools like SwissADME or ADMET Predictor to simulate absorption and toxicity profiles, prioritizing derivatives with reduced hepatic liability .
Q. What experimental frameworks are effective for studying structure-activity relationships (SAR) in neuroactive analogs?
- Methodological Answer :
- Fragment-Based Design : Synthesize analogs with systematic modifications (e.g., alkyl chain length, aromatic substituents). Test binding affinity via radioligand assays (e.g., H-labeled GABA receptor studies) .
- Multivariate Analysis : Use principal component analysis (PCA) to correlate structural descriptors (e.g., Hammett σ, molar refractivity) with bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
